1-(bromomethyl)-1-ethylcyclopentane
Description
Brominated cyclopentane derivatives are critical intermediates in organic synthesis, particularly in alkylation reactions and pharmaceutical development. These compounds vary in substituents, molecular weight, and reactivity, influencing their applications in medicinal chemistry and material science. This article focuses on comparing key analogs based on molecular structure, physicochemical properties, and synthetic utility.
Properties
CAS No. |
1497098-68-6 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-ethylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of 1-(bromomethyl)-1-ethylcyclopentane may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products:
- Substituted cyclopentanes, alkenes, alcohols, carboxylic acids, and hydrocarbons, depending on the reaction type and conditions.
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals and study their biological activities.
Material Science: It can be utilized in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be used to probe biological systems and understand molecular interactions.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-ethylcyclopentane depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an S_N1 or S_N2 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes deprotonation to form a double bond, following either an E1 or E2 mechanism.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical data for brominated cyclopentane derivatives from the provided evidence:
| Compound Name | Molecular Formula | Average Mass | Substituents | CAS RN | Key Properties/Applications |
|---|---|---|---|---|---|
| 1-(Bromomethyl)-1-(hexyloxy)cyclopentane | C₁₂H₂₃BrO | 263.219 | Bromomethyl, hexyloxy | 1247197-57-4 | Alkylation agent; polar solvent use |
| 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopentene | C₁₁H₁₇Br | 229.161 | Bromomethyl, cyclobutylmethyl | 1935648-17-1 | Potential cross-coupling reagent |
| 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane | C₈H₁₅BrO | 207.11 | Bromomethyl, methoxymethyl | 1485886-77-8 | Liquid intermediate; storage at 4°C |
| Methyl 1-bromocyclopentane-1-carboxylate | C₈H₁₁BrO₂ | 219.08 | Bromo, methoxycarbonyl | 51572-54-4 | Esterification substrate |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | Linear bromoalkane | 110-53-2 | Lab reagent; low molecular weight |
Key Observations :
- Substituent Effects : The presence of bulky groups (e.g., hexyloxy in ) increases molecular mass and polarity compared to smaller substituents like methoxymethyl .
- Reactivity : Cyclopentene derivatives (e.g., ) may exhibit enhanced reactivity in ring-opening or Diels-Alder reactions due to the unsaturated bond.
- Applications : Brominated cyclopentanes with ester groups (e.g., ) are used in carboxylation reactions, while simpler analogs like 1-bromopentane serve as alkylating agents in Grignard reactions.
Physicochemical Properties
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